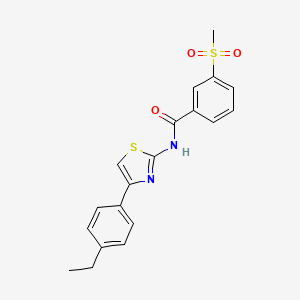

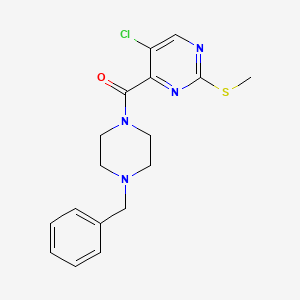

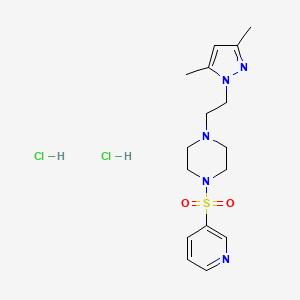

![molecular formula C10H18O5S B2728886 1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate CAS No. 147767-55-3](/img/structure/B2728886.png)

1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate

Vue d'ensemble

Description

1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a spiroacetal derivative that has been synthesized through various methods, and its potential applications in different fields have been explored. 5]decan-8-ylmethyl methanesulfonate.

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

This compound can be used to synthesize pharmaceutical compounds . For example, it can be used in the production of diuretics , which are medications used to help reduce the amount of water in the body.

Reductive Amination

It has been used in a study of microwave-assisted reductive amination . Reductive amination is a method for the synthesis of amines, which are key building blocks in the synthesis of many pharmaceuticals.

Aromatization Process

This compound can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin via a novel aromatization process . These are important neurotransmitters and hormones in the human body.

Intermediate in Organic Synthesis

1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate is used as an intermediate in organic synthesis . It is involved in reactions with other compounds to form new substances.

Production of Methanesulfonyl Chloride

This compound is used in the production of methanesulfonyl chloride , a reagent used in organic synthesis for the introduction of the methanesulfonyl group.

Analytical Studies

It is used in analytical studies, including NMR, HPLC, LC-MS, UPLC & more . These are techniques used to identify and quantify substances in a sample.

Propriétés

IUPAC Name |

1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5S/c1-16(11,12)15-8-9-2-4-10(5-3-9)13-6-7-14-10/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQMFNUVJGFAEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCC2(CC1)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/no-structure.png)

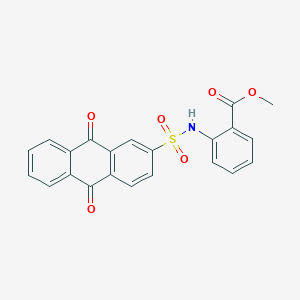

![[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2728817.png)

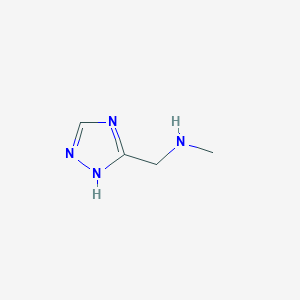

![2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B2728819.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2728821.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2728823.png)